molecular formula C9H12IN3O B2693536 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 956206-14-7

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2693536
CAS No.: 956206-14-7
M. Wt: 305.119
InChI Key: KAWPQSHKDHMZRX-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom attached to the pyrazole ring and a pyrrolidine ring attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the ethanone moiety through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium azide, sodium methoxide, and various halides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts, boronic acids, and base conditions are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of iodine.

    2-(4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of iodine.

    2-(4-fluoro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. The combination of the pyrazole and pyrrolidine rings also contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPQSHKDHMZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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